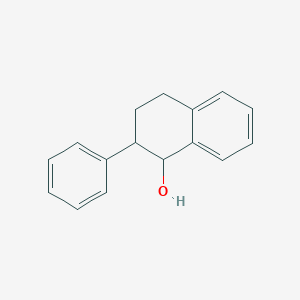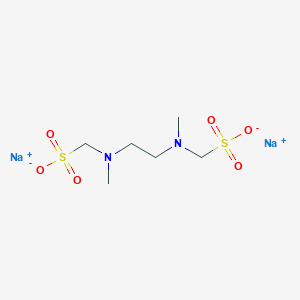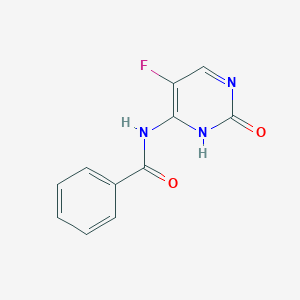
Cobalt-60 dichloride
Vue d'ensemble
Description
Cobalt-60 dichloride is a radioactive isotope of cobalt that is used in a variety of scientific research applications. It is most commonly used in the field of radiation biology and is often used to study the effects of radiation on living organisms. This compound is produced through a process called neutron activation, which involves bombarding cobalt-59 with neutrons.
Mécanisme D'action
The mechanism of action of cobalt-60 dichloride is based on its ability to emit high-energy gamma rays. These gamma rays can penetrate deep into tissues and cause damage to DNA and other cellular components. This damage can lead to cell death, which is why this compound is so effective in killing cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to cause damage to DNA and other cellular components. This damage can lead to a variety of cellular responses, including cell death, mutation, and DNA repair. The exact effects of this compound on living organisms depend on a variety of factors, including the dose and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cobalt-60 dichloride in lab experiments is its ability to emit high-energy gamma rays that can penetrate deep into tissues. This makes it particularly useful in the field of radiation biology and radiotherapy. However, the use of this compound also has some limitations, including the fact that it is a radioactive material that requires special handling and disposal procedures.
Orientations Futures
There are many potential future directions for research involving cobalt-60 dichloride. One area of interest is the development of new radiotherapy techniques that use this compound to target specific types of cancer cells. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on living organisms.
Applications De Recherche Scientifique
Cobalt-60 dichloride is commonly used in the field of radiation biology to study the effects of radiation on living organisms. It is also used in the field of radiotherapy to treat cancer patients. This compound is particularly useful in these applications because it emits high-energy gamma rays that can penetrate deep into tissues and effectively kill cancer cells.
Propriétés
Numéro CAS |
14543-09-0 |
|---|---|
Formule moléculaire |
Cl2Co |
Poids moléculaire |
130.84 g/mol |
Nom IUPAC |
dichloro(60Co)cobalt-60 |
InChI |
InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2/i;;1+1 |
Clé InChI |
GVPFVAHMJGGAJG-FCHARDOESA-L |
SMILES isomérique |
Cl[60Co]Cl |
SMILES |
Cl[Co]Cl |
SMILES canonique |
Cl[Co]Cl |
Autres numéros CAS |
14543-09-0 |
Synonymes |
dichlorocobalt |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














